molecular formula C16H16BrNO3 B2566323 Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 1232771-23-1

Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2566323
CAS No.: 1232771-23-1
M. Wt: 350.212
InChI Key: KFZFVRCBGXIWOM-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound features a benzene ring substituted with a bromine atom and a hydroxyl group, as well as an ethyl ester group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the following steps:

  • Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.

  • Reduction: The brominated compound is then reduced to form the corresponding benzylamine derivative.

  • Esterification: The benzylamine derivative is reacted with ethyl benzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivative.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: The major product is the substituted bromobenzene derivative.

Scientific Research Applications

Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate is similar to other benzamide derivatives, such as:

  • Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: This compound differs in the ester group, which is a methyl ester instead of an ethyl ester.

  • Ethyl 2-(2-hydroxybenzyl)benzoate: This compound lacks the bromine atom, resulting in different chemical and biological properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-10-11-9-12(17)7-8-15(11)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZFVRCBGXIWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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